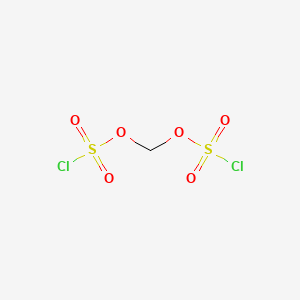

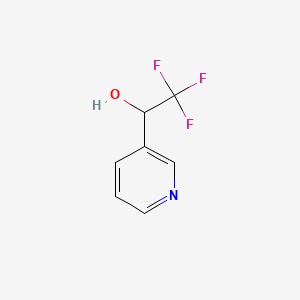

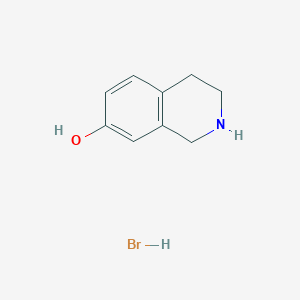

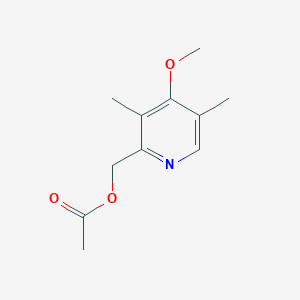

![molecular formula C16H8S3 B1353139 Thieno[3,2-f:4,5-f]bis[1]benzothiophene CAS No. 74902-84-4](/img/structure/B1353139.png)

Thieno[3,2-f:4,5-f]bis[1]benzothiophene

説明

Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) belongs to a class of solution-processable semiconductors. It exhibits intriguing electronic properties and has garnered attention for its potential applications in organic electronics and optoelectronic devices .

Synthesis Analysis

TBBT-V can be synthesized through various methods. Notably, facial derivatization from functionalized dibromo-substituted TBBT-Vvia either a Negishi or a Stille cross-coupling procedure has been explored. These synthetic routes allow for the introduction of decyl substituents and π-extended decylthienyl substituents .

Molecular Structure Analysis

The molecular formula of TBBT-V is C16H8S3 . It features a V-shaped structure, with fused benzothiophene rings. The arrangement of sulfur atoms within the thieno core contributes to its electronic properties. Single crystal analysis reveals two-dimensionally ordered herringbone packing structures, and the effective mass in the columnar direction rivals that of other related semiconductors .

Chemical Reactions Analysis

TBBT-V can participate in various chemical reactions, including cross-coupling reactions for derivatization. Its π-extended structure allows for further modification, impacting its electronic behavior and solubility .

Physical And Chemical Properties Analysis

- Solubility : TBBT-V semiconductors exhibit somewhat higher solubility compared to their dinaphtho[2,3-b:2′,3′-d]thiophene counterparts .

- Crystal Structure : TBBT-V forms two-dimensionally ordered herringbone packing structures in single crystals .

- Carrier Mobility : Exceptionally high carrier mobilities in solution-grown single-crystalline films .

- Operation Voltages : Lower operation voltages due to optimized ionization potential and π-extension .

科学的研究の応用

Optical and Electrochemical Properties

Research on thieno[3,2-f:4,5-f']bis[1]benzothiophene and its isomers has shown significant interest in understanding their optical and electrochemical properties. For instance, Wex et al. (2005) reported the synthesis of isomer-pure thieno[3,2-f:4,5-f']bis[1]benzothiophene, focusing on the comparison of optical and electrochemical properties of its anti and syn isomers. They found that the anti isomer exhibits a near-planar molecular structure, which is favorable for pi-pi stacking behavior in solid states, as evident from X-ray crystal structure analysis (Wex et al., 2005).

Application in Organic Field-Effect Transistors

Thieno[3,2-f:4,5-f']bis[1]benzothiophene has also been explored for its application in organic field-effect transistors (OFETs). Wex et al. (2006) conducted a study on two new isomer-pure thieno[f,f']bis[1]benzothiophenes, applied as organic semiconductors in OFETs. They reported substantial field-effect mobility in both regioisomers, reaching up to 0.12 cm2 V−1 s−1 (Wex et al., 2006).

Potential in Thin-Film Transistors and Semiconductors

Thepotential of thieno[3,2-f:4,5-f']bis[1]benzothiophene in the development of thin-film transistors and semiconductors is notable. Mitsui et al. (2017) investigated a new class of solution-processable thieno[3,2-f:4,5-f']bis[1]benzothiophene (TBBT-V) semiconductors. Their study revealed that these semiconductors, particularly those with decyl substituents and π-extended decylthienyl substituents, exhibit impressive carrier mobilities and lower operation voltages in single-crystalline films, highlighting their potential in electronic device applications (Mitsui et al., 2017).

Photocyclization and Structural Analysis

Thieno[3,2-f:4,5-f']bis[1]benzothiophene has also been synthesized using unique methods like one-pot photocyclization. Ogaki et al. (2014) synthesized a member of angularly-fused thienobis[1]benzothiophenes using a one-pot photocyclization–dehydrogenation reaction. Their research provided insights into the compound's absorption and emission spectroscopy, cyclic voltammetry studies, and X-ray crystallographic analysis, revealing unique intermolecular S⋯S contacts in the crystalline state (Ogaki et al., 2014).

Versatility in Synthesis and Design

The versatility in the synthesis and design of thieno[3,2-f:4,5-f']bis[1]benzothiophene derivatives is demonstrated in various studies. For example, Gao et al. (2008) explored ladder-type heteroacenes containing this compound, showing the ease of synthesis and the potential for diverse electronic applications (Gao et al., 2008).

作用機序

Target of Action

Thieno[3,2-f:4,5-f]bis1benzothiophene (TBBT-V) is primarily used in the field of electronics, specifically as a semiconductor . It is also used as a sensitizer in dye-sensitized solar cells . The primary targets of TBBT-V are the electronic devices where it is used as a semiconductor or a sensitizer.

Mode of Action

TBBT-V interacts with its targets by facilitating the transfer of charge carriers. In the context of semiconductors, it exhibits excellent hole transport characteristics . In dye-sensitized solar cells, it acts as a π-bridge, enhancing the ability of the π-bridge and donor, slowing charge recombination, and preventing dye aggregation .

Biochemical Pathways

It forms two-dimensionally ordered herringbone packing structures, which are beneficial for the transfer of charge carriers .

Pharmacokinetics

Its solubility is somewhat higher than its counterparts, which can influence its processability and performance in electronic devices .

Result of Action

The use of TBBT-V in semiconductors results in high-performance solution-crystallized thin-film transistors . In dye-sensitized solar cells, it contributes to improved photovoltaic performance, particularly in terms of photocurrent and open-circuit voltage .

Action Environment

The action, efficacy, and stability of TBBT-V can be influenced by various environmental factors For instance, the performance of TBBT-V-based semiconductors can be affected by temperature, humidity, and light exposure.

将来の方向性

Exploring TBBT-V’s applications in organic electronics, photovoltaics, and other optoelectronic devices remains an exciting avenue. Further investigations into its stability, scalability, and integration into practical devices are essential for realizing its full potential .

: [High performance solution-crystallized thin-film transistors based on V-shaped thieno[3,2-f:4,5-f′]bis1benzothiophene semiconductors](https://pubs.rsc.org/en/content/articlelanding/2017/tc/c6tc04721a) : [ChemicalBook - チエノ[3,2-F:4,5-F]ビス1ベンゾチオフェン](https://www.chemicalbook.com/ChemicalProductProperty_JP_CB72522493.htm) : [PubChem - Thieno[3,2-f:4,5-f]bis1benzothiophene](https://pubchem.ncbi.nlm.nih.gov/compound/11243422) : [ChemSpider - Thieno[3,2-f:4,5-f]bis1benzothiophene](https://www.chemspider.com/Chemical-Structure.9418459.html)

生化学分析

Biochemical Properties

Thieno[3,2-f:4,5-f]bis1benzothiophene plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many substances in the body. The nature of these interactions often involves the binding of Thieno[3,2-f:4,5-f]bis1benzothiophene to the active sites of these enzymes, thereby influencing their activity. Additionally, this compound has been shown to interact with certain proteins involved in cell signaling pathways, affecting their function and, consequently, the signaling processes.

Cellular Effects

The effects of Thieno[3,2-f:4,5-f]bis1benzothiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Thieno[3,2-f:4,5-f]bis1benzothiophene has been found to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Furthermore, it can affect cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.

Molecular Mechanism

The mechanism of action of Thieno[3,2-f:4,5-f]bis1benzothiophene at the molecular level involves several key processes. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, Thieno[3,2-f:4,5-f]bis1benzothiophene can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that lead to changes in gene expression. Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thieno[3,2-f:4,5-f]bis1benzothiophene have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thieno[3,2-f:4,5-f]bis1benzothiophene remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of Thieno[3,2-f:4,5-f]bis1benzothiophene vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and cell death. Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response. These findings highlight the importance of dosage in determining the safety and efficacy of Thieno[3,2-f:4,5-f]bis1benzothiophene.

Metabolic Pathways

Thieno[3,2-f:4,5-f]bis1benzothiophene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Thieno[3,2-f:4,5-f]bis1benzothiophene can influence the activity of cofactors involved in metabolic reactions, further modulating its effects on cellular function.

Transport and Distribution

The transport and distribution of Thieno[3,2-f:4,5-f]bis1benzothiophene within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, Thieno[3,2-f:4,5-f]bis1benzothiophene can bind to proteins that facilitate its distribution to different cellular compartments. These interactions are crucial for its localization and accumulation within the cell.

Subcellular Localization

The subcellular localization of Thieno[3,2-f:4,5-f]bis1benzothiophene plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, Thieno[3,2-f:4,5-f]bis1benzothiophene may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is essential for understanding its biochemical properties and effects on cellular function.

特性

IUPAC Name |

7,11,15-trithiapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(12),2(10),3,5,8,13,16,18-octaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8S3/c1-3-17-13-7-15-11(5-9(1)13)12-6-10-2-4-18-14(10)8-16(12)19-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDGEYCCZGRMTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC3=C(C=C21)C4=C(S3)C=C5C(=C4)C=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459941 | |

| Record name | Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74902-84-4 | |

| Record name | Thieno[3,2-f:4,5-f]bis[1]benzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。